N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-phenylisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4/c1-26-20-18(13(10-17(27)22-20)15-8-5-9-29-15)19(24-26)23-21(28)14-11-16(30-25-14)12-6-3-2-4-7-12/h2-9,11,13H,10H2,1H3,(H,22,27)(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXPVRBTOKYLJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CO3)C(=N1)NC(=O)C4=NOC(=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-phenylisoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological effects based on current research findings.
Structural Overview
The compound's molecular formula is C21H17N5O4, with a molecular weight of 403.398 g/mol. It features a fused pyrazolo[3,4-b]pyridine structure linked to a phenylisoxazole moiety, which contributes to its diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H17N5O4 |
| Molecular Weight | 403.398 g/mol |
| Purity | Typically 95% |
Synthesis
The synthesis of this compound involves several steps that typically include the condensation of furan derivatives with pyrazole and isoxazole moieties. The synthetic pathways are crucial for obtaining the desired purity and yield. Techniques such as microwave-assisted synthesis and solvent-free conditions have been reported to enhance efficiency and reduce reaction times.
Biological Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit a range of biological activities including:
- Anticancer Properties : Compounds containing the pyrazolo[3,4-b]pyridine nucleus have shown cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that similar compounds can inhibit cell proliferation in cervical (HeLa) and prostate (DU 205) cancer models .
- Anti-inflammatory Effects : Some derivatives exhibit significant anti-inflammatory activity by modulating inflammatory pathways. The presence of multiple functional groups allows these compounds to interact with various biological targets involved in inflammation .
- Antimicrobial and Antiviral Activity : The structural features of this compound suggest potential antimicrobial and antiviral properties. Pyrazole derivatives have been noted for their ability to inhibit bacterial growth and viral replication .
Case Studies
- Cytotoxic Activity Against Cancer Cells : In a study examining the effects of similar compounds on cancer cell lines, it was found that certain derivatives caused G2/M cell cycle arrest and apoptosis in tumor cells. This mechanism was attributed to the activation of caspase pathways .
- Anti-inflammatory Mechanisms : Another study highlighted the anti-inflammatory effects observed in animal models treated with pyrazolo[3,4-b]pyridine derivatives, where significant reductions in pro-inflammatory cytokines were recorded .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and three analogs (Figure 1):
Structural and Functional Analysis:
Core Heterocycle Differences The pyrazolo[3,4-b]pyridine core in the target compound and its indole analog () offers rigidity and planar geometry, favoring interactions with ATP-binding pockets in kinases. The 1,3,5-triazin core in introduces a polar, electron-deficient ring, which may enhance solubility but reduce membrane permeability.
Carboxamide Substituent Variations The 5-phenylisoxazole-3-carboxamide group (target compound, ) provides a planar aromatic system with a hydrogen-bond acceptor (isoxazole oxygen), aiding in target engagement.
Functional Group Impact
- The furan-2-yl group in the target compound and enhances electron density, promoting interactions with hydrophobic pockets.
- The methylsulfonyl group in improves metabolic stability by resisting oxidative degradation.
Research Implications
- However, the lack of methylsulfonyl or polar triazine groups may limit solubility compared to and .
- Analog-Specific Advantages :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
